molecular formula C21H21AsCl2 B14437652 Dichlorotris(4-methylphenyl)-lambda~5~-arsane CAS No. 73694-85-6

Dichlorotris(4-methylphenyl)-lambda~5~-arsane

Cat. No.: B14437652
CAS No.: 73694-85-6
M. Wt: 419.2 g/mol
InChI Key: IDEBAGIVRZPOIC-UHFFFAOYSA-N
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Description

Dichlorotris(4-methylphenyl)-lambda~5~-arsane is an organoarsenic compound characterized by the presence of three 4-methylphenyl groups and two chlorine atoms bonded to a central arsenic atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichlorotris(4-methylphenyl)-lambda~5~-arsane typically involves the reaction of arsenic trichloride with 4-methylphenyl magnesium bromide (Grignard reagent). The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

AsCl3+3C6H4CH3MgBrAs(C6H4CH3)3Cl2+3MgBrCl\text{AsCl}_3 + 3 \text{C}_6\text{H}_4\text{CH}_3\text{MgBr} \rightarrow \text{As(C}_6\text{H}_4\text{CH}_3)_3\text{Cl}_2 + 3 \text{MgBrCl} AsCl3​+3C6​H4​CH3​MgBr→As(C6​H4​CH3​)3​Cl2​+3MgBrCl

The reaction mixture is typically stirred at low temperatures (0-5°C) to control the exothermic nature of the reaction. After the reaction is complete, the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Dichlorotris(4-methylphenyl)-lambda~5~-arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.

    Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.

    Substitution: The chlorine atoms can be substituted with other ligands, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like sodium alkoxides or amines.

Major Products

    Oxidation: Arsenic pentoxide or other arsenic(V) compounds.

    Reduction: Arsenic trihydride or other arsenic(III) compounds.

    Substitution: Various substituted organoarsenic compounds depending on the nucleophile used.

Scientific Research Applications

Dichlorotris(4-methylphenyl)-lambda~5~-arsane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organoarsenic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in therapeutic agents, particularly in cancer research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dichlorotris(4-methylphenyl)-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction is often mediated by the arsenic atom, which can form covalent bonds with thiol groups in proteins, leading to enzyme inactivation.

Comparison with Similar Compounds

Similar Compounds

    Dichlorotris(phenyl)-lambda~5~-arsane: Similar structure but with phenyl groups instead of 4-methylphenyl groups.

    Dichlorotris(4-chlorophenyl)-lambda~5~-arsane: Contains 4-chlorophenyl groups instead of 4-methylphenyl groups.

Uniqueness

Dichlorotris(4-methylphenyl)-lambda~5~-arsane is unique due to the presence of 4-methylphenyl groups, which can influence its reactivity and interactions with other molecules. The methyl groups can provide steric hindrance and electronic effects that differentiate it from other similar compounds.

This comprehensive overview of this compound highlights its significance in various fields and provides a foundation for further research and application

Properties

CAS No.

73694-85-6

Molecular Formula

C21H21AsCl2

Molecular Weight

419.2 g/mol

IUPAC Name

dichloro-tris(4-methylphenyl)-λ5-arsane

InChI

InChI=1S/C21H21AsCl2/c1-16-4-10-19(11-5-16)22(23,24,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3

InChI Key

IDEBAGIVRZPOIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[As](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)(Cl)Cl

Origin of Product

United States

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